(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Mechanism of Action
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide inhibits protein kinases by binding to the ATP binding site on the kinase domain. This prevents the kinase from phosphorylating its substrates, which are proteins that are involved in cell signaling pathways. By inhibiting protein kinases, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide disrupts the signaling pathways that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is also a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide. One direction is to investigate the potential use of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in combination with other cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide in vivo, which could provide valuable information for the development of (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide as a therapeutic agent. Additionally, the identification of new protein kinase targets for (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide could lead to the development of new cancer therapies.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-cyano-N-(2,6-dimethylphenyl)acetamide with hydrazine hydrate to form 2-amino-N-(2,6-dimethylphenyl)acetamide. The second step involves the reaction of 2-amino-N-(2,6-dimethylphenyl)acetamide with thiadiazole-4-carboxylic acid to form N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide. The final step involves the reaction of N-[1-(thiadiazol-4-yl)ethyl]-2-amino-N-(2,6-dimethylphenyl)acetamide with dimethylformamide dimethyl acetal to form (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of various protein kinases, including MAPKAP kinase 2, which is involved in the regulation of cell growth and proliferation. (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide may have therapeutic potential for the treatment of cancer.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-8(9-7-16-13-12-9)11-10(15)5-4-6-14(2)3/h4-5,7-8H,6H2,1-3H3,(H,11,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUINZVGUHGAX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CSN=N1)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.